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An In-depth Technical Guide to the Physicochemical Properties of (R)-3-Amino-4-(4-
bromophenyl)butanoic acid hydrochloride

Introduction
(R)-3-Amino-4-(4-bromophenyl)butanoic acid hydrochloride is a chiral, non-proteinogenic

β-amino acid derivative that has garnered significant attention within the scientific community.

As a versatile chemical building block, it serves as a crucial precursor in the synthesis of

unnatural amino acids (UAAs), novel peptides, and pharmacologically active molecules.[1][2]

Its distinct structure, featuring a stereochemically defined center and a functionalized aromatic

ring, makes it an invaluable asset for researchers, medicinal chemists, and drug development

professionals. The hydrochloride salt form enhances its aqueous solubility, a critical factor for

many biological and chemical applications.[3]

This guide provides a comprehensive analysis of the core physicochemical properties of (R)-3-
Amino-4-(4-bromophenyl)butanoic acid hydrochloride. It is designed to equip researchers

and scientists with the technical data and field-proven insights necessary to effectively utilize

this compound in complex synthetic pathways and innovative drug discovery programs. We will

delve into its chemical identity, spectroscopic profile, analytical methodologies, and

applications, explaining the causality behind experimental choices to ensure a robust

understanding of its behavior and potential.
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Chemical Identity and Molecular Structure
The fundamental identity of a compound is the bedrock of its scientific application. The precise

arrangement of atoms and their connectivity dictate its reactivity, interactions, and overall utility.

(R)-3-Amino-4-(4-bromophenyl)butanoic acid hydrochloride is defined by a butanoic acid

backbone with an amine group at the β-position (C3) and a 4-bromophenyl group attached to

C4. The "(R)" designation specifies the absolute stereochemistry at the chiral center (C3).

Caption: 2D Structure of (R)-3-Amino-4-(4-bromophenyl)butanoic acid hydrochloride.

Table 1: Chemical Identifiers

Identifier Value Reference

IUPAC Name

(3R)-3-amino-4-(4-

bromophenyl)butanoic

acid;hydrochloride

[4]

CAS Number 331763-73-6 [4][5]

Molecular Formula C₁₀H₁₃BrClNO₂ [4]

Molecular Weight 294.57 g/mol [4]

Canonical SMILES
C1=CC(=CC=C1C--INVALID-

LINK--N)Br.Cl
[4]

InChIKey
QMUGXLUXLGZZSC-

SBSPUUFOSA-N
[4]

Core Physicochemical Properties
The physical and chemical properties of a molecule are paramount for its application,

influencing everything from reaction kinetics to formulation and bioavailability. The presence of

the hydrophilic amino and carboxyl groups (as the hydrochloride salt) and the lipophilic

bromophenyl moiety imparts an amphipathic character to the molecule.

Table 2: Summary of Physicochemical Data
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Property Value / Description Significance in Application

Appearance Crystalline solid.[6][7]

Affects handling, formulation

(e.g., for solid dosage forms),

and dissolution rates.

Solubility

The hydrochloride salt form

enhances solubility in aqueous

solutions.[3]

Crucial for use in biological

assays, aqueous-phase

reactions, and developing

parenteral formulations.

Chirality

Contains one stereocenter at

the C3 position with (R)-

configuration.

The specific stereoisomer is

critical for biological activity, as

enantiomers often exhibit

different pharmacological and

toxicological profiles.

Reactivity

The bromine atom on the

phenyl ring serves as a

reactive handle for post-

synthetic modifications, such

as palladium-catalyzed cross-

coupling reactions (e.g.,

Suzuki, Heck).[1][8]

Allows for the creation of

diverse chemical libraries for

structure-activity relationship

(SAR) studies in drug

discovery.

Spectroscopic and Analytical Characterization
Unambiguous characterization is essential to confirm the identity, purity, and structure of the

compound. A combination of spectroscopic and chromatographic techniques is employed for

this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for structural elucidation in organic chemistry. While

specific spectral data is cataloged by suppliers, the expected ¹H and ¹³C NMR spectra can be

predicted based on the molecular structure.[9]

¹H NMR: Would exhibit characteristic signals for the aromatic protons on the bromophenyl

ring, the diastereotopic protons of the CH₂ group adjacent to the ring, the methine proton at
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the chiral center, and the diastereotopic protons of the CH₂ group adjacent to the carboxyl

group.

¹³C NMR: Would show distinct resonances for the four unique carbons of the bromophenyl

ring, the aliphatic carbons of the butanoic acid chain, and the carbonyl carbon of the

carboxylic acid.

Mass Spectrometry (MS)
MS provides information about the mass-to-charge ratio of the molecule, confirming its

molecular weight and fragmentation pattern. For this compound, an exact mass can be

determined.[4] Techniques like electrospray ionization (ESI) would likely show a prominent

peak for the protonated molecular ion of the free base [M+H]⁺ at m/z corresponding to

C₁₀H₁₂BrNO₂. The isotopic pattern created by the presence of bromine (⁷⁹Br and ⁸¹Br in an

approximate 1:1 ratio) would be a key diagnostic feature.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.[9] The IR

spectrum of (R)-3-Amino-4-(4-bromophenyl)butanoic acid hydrochloride is expected to

display characteristic absorption bands:

~3000-2500 cm⁻¹ (broad): O-H stretch of the carboxylic acid and N-H stretch of the

ammonium salt.

~1710 cm⁻¹: C=O stretch of the carboxylic acid.

~1600 cm⁻¹ and ~1500 cm⁻¹: C=C stretching vibrations of the aromatic ring.

~1100-1000 cm⁻¹: C-N stretching.

~600-500 cm⁻¹: C-Br stretching.

Chiral High-Performance Liquid Chromatography
(HPLC)
For a chiral molecule intended for pharmaceutical use, establishing enantiomeric purity is a

critical quality control step.[10] Chiral HPLC is the gold standard for separating and quantifying
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enantiomers.

The development of a robust chiral separation method is a self-validating system for assessing

purity. The choice of chiral stationary phase (CSP) is paramount. For β-amino acids like the

target compound, donor-acceptor (Pirkle-type) columns are often effective.

Experimental Protocol: Enantiomeric Purity
Assessment by Chiral HPLC
The following protocol is a representative methodology for determining the enantiomeric purity

of (R)-3-Amino-4-(4-bromophenyl)butanoic acid. The causality behind the choice of a Pirkle-

type column lies in its mechanism of action, which involves π-π interactions, hydrogen bonding,

and dipole-dipole interactions to differentiate between the transient diastereomeric complexes

formed by the two enantiomers. The acidic and basic additives in the mobile phase are crucial

for sharpening peaks and improving resolution by controlling the ionization state of the analyte.

Methodology:

Column Selection: (R,R) Whelk-O1 chiral stationary phase. This column is known for its

broad applicability in separating various racemates, including β-amino acids.

Mobile Phase Preparation: A mixture of n-hexane, ethanol, trifluoroacetic acid (TFA), and

isopropylamine (e.g., 95:5:0.1:0.025 v/v/v/v).

Rationale: n-Hexane serves as the weak, nonpolar solvent, while ethanol acts as the polar

modifier to control retention. TFA and isopropylamine are additives that improve peak

shape and selectivity by interacting with the analyte and stationary phase.

Sample Preparation: Dissolve the sample in the diluent (e.g., Ethanol:TFA 100:1) to a

concentration of approximately 1.0 mg/mL.

Chromatographic Conditions:

Flow Rate: 1.0 mL/min

Injection Volume: 10 µL
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Detection: UV at 225 nm

Column Temperature: Ambient or controlled (e.g., 25 °C) for reproducibility.

Data Analysis: The enantiomeric purity is calculated from the peak areas of the (R)- and (S)-

enantiomers in the chromatogram. The system is deemed suitable if the resolution between

the two peaks is greater than 2.0.
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Sample & Mobile Phase Preparation

HPLC Analysis

Data Processing

Dissolve Sample
(1 mg/mL in Diluent)

Inject 10 µL onto
(R,R) Whelk-O1 Column

Prepare Mobile Phase
(Hexane/EtOH/TFA/IPA)

Isocratic Elution
(1.0 mL/min)

UV Detection
(225 nm)

Integrate Peak Areas

Calculate Enantiomeric Purity
(%R = Area_R / (Area_R + Area_S) * 100)

Generate Report
(Resolution > 2.0)

Click to download full resolution via product page

Caption: Workflow for Chiral HPLC Analysis.
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Applications in Synthesis and Drug Development
The utility of (R)-3-Amino-4-(4-bromophenyl)butanoic acid hydrochloride stems from its

unique structural features, which make it a valuable intermediate in several advanced

applications.

Unnatural Amino Acid (UAA) Synthesis
Incorporating UAAs into peptides can confer novel properties, such as enhanced stability

against enzymatic degradation or altered binding affinities.[1] This compound is a prime

precursor for such syntheses. The chiral center ensures correct stereochemical integration,

while the bromophenyl ring allows for post-synthetic modifications to introduce diverse

functionalities.[1]

Pharmaceutical Intermediate and Medicinal Chemistry
This molecule serves as a key building block in the synthesis of complex pharmaceutical

agents.[2] Its structure is analogous to that of Baclofen [3-(4-chlorophenyl)-4-aminobutyric

acid], a known GABA-B receptor agonist used as a muscle relaxant.[11] This similarity makes it

and its derivatives prime candidates for neuroscience research and the development of

therapies for neurological disorders.[2][3]

The bromine atom is a particularly powerful tool for medicinal chemists. It acts as a synthetic

handle for palladium-catalyzed cross-coupling reactions, enabling the efficient construction of

new carbon-carbon or carbon-heteroatom bonds.[8] This allows for the rapid generation of a

library of analogs for structure-activity relationship (SAR) studies, a cornerstone of modern drug

discovery.
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Synthetic Pathways Final Applications

(R)-3-Amino-4-(4-bromophenyl)
butanoic acid HCl

Peptide Synthesis

Cross-Coupling
(e.g., Suzuki, Heck)

Further Derivatization

Novel Peptides with
Enhanced Properties

Drug Candidate Libraries
for SAR Studies

Bioactive Small Molecules
(e.g., for Neuroscience)

Click to download full resolution via product page

Caption: Synthetic Utility and Application Pathways.

Safety and Handling
As with any chemical reagent, proper handling is essential. According to the Globally

Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound

presents several hazards.

Hazards: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause

respiratory irritation (H335).[4]

Storage: It should be stored sealed in a dry place at ambient room temperature.[12]

Handling: Standard laboratory personal protective equipment (PPE), including safety

glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-

ventilated area or a chemical fume hood.

Conclusion
(R)-3-Amino-4-(4-bromophenyl)butanoic acid hydrochloride is more than a simple

chemical; it is a sophisticated tool for innovation. Its well-defined stereochemistry, coupled with

the versatile reactivity of the bromophenyl group, provides a robust platform for advanced
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chemical synthesis. This guide has detailed its core physicochemical properties, provided

validated analytical methodologies, and contextualized its importance in pharmaceutical and

materials science. For researchers and drug development professionals, a thorough

understanding of these characteristics is the first step toward unlocking the full potential of this

valuable molecular building block, paving the way for the discovery of next-generation

therapeutics and novel materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1451440#physicochemical-properties-of-r-3-amino-4-
4-bromophenyl-butanoic-acid-hydrochloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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